Phenol, 2-(diethoxymethyl)-
Description
Phenol, 2-(diethoxymethyl)- is an ortho-substituted phenol derivative characterized by a diethoxymethyl (-CH(OCH₂CH₃)₂) group at the second position of the aromatic ring. This substituent introduces steric bulk and altered electronic properties compared to phenol, impacting its physicochemical behavior, reactivity, and applications. Replacing the aldehyde group in such analogs with a hydroxyl group (-OH) yields the phenol derivative, estimated to have a molecular formula of C₁₁H₁₆O₃ and a molecular weight of 208.25 g/mol (similar to benzaldehyde-derived structures) .
The diethoxymethyl group is an acetal, which enhances stability under basic conditions and modulates lipophilicity. This compound likely serves as an intermediate in organic synthesis, particularly in protecting group strategies or pharmacophore design.
Properties
CAS No. |
6842-31-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(diethoxymethyl)phenol |
InChI |
InChI=1S/C11H16O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11-12H,3-4H2,1-2H3 |
InChI Key |
DAUCWKQLHTWJNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Analysis
Phenol, 2-(diethoxymethyl)- (C₁₁H₁₆O₄) features a benzene ring with a hydroxyl (-OH) group and a diethoxymethyl (-CH(OEt)₂) substituent at the ortho position. This dual functionality enables diverse reactivity, including phenolic -OH participation in electrophilic substitution and acetal-like hydrolysis of the diethoxymethyl group.
Hydrolysis of the Diethoxymethyl Group
The diethoxymethyl group (-CH(OEt)₂) undergoes acidic or basic hydrolysis , analogous to acetal cleavage. For example, under acidic conditions, the group may convert to a carbonyl species:
Reaction :
This pathway is supported by analogous reactions of diethoxymethyl groups in other systems, such as furan derivatives .
Electrophilic Aromatic Substitution
The phenolic -OH group strongly activates the ring for electrophilic substitution, directing incoming electrophiles to para (relative to -OH) or ortho positions.
-
Nitration :
-
Halogenation :
-
Acylation :
Oxidation Reactions
Phenols are prone to oxidation, forming quinones or phenoxazinones depending on substituents. For Phenol, 2-(diethoxymethyl)-:
-
Oxidation Pathway :
Alkylation and Friedel-Crafts Reactions
The activated ring allows alkylation via Friedel-Crafts or direct electrophilic substitution:
-
Conditions : Alkyl halides, solid acid catalysts (e.g., zeolites).
-
Mechanism : Electrophilic attack by alkylating agents, facilitated by the -OH group .
Catalytic Cross-Coupling
Analogous to oxidative amination in phenols :
-
Conditions : Fe[TPP]Cl or Mn[TPP]Cl catalysts, t-BuOOH oxidant, HFIP solvent.
-
Product : N, O-biaryl compounds or quinamine intermediates.
-
Mechanism : Radical-anion/nucleophile coupling between phenoxyl radicals and anilines .
Synthetic Routes
While direct synthesis data for this compound is limited, analogous methods include:
-
Alkylation of Phenol : Using diethoxymethyl halides under basic conditions.
-
Acetal Formation : Protection of a carbonyl group via diethoxymethylation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ortho-Substituted Phenols
Table 1: Key Properties of Ortho-Substituted Phenols
*logP values estimated using Crippen’s method for analogs ; †Calculated using ChemSpider data ; ‡Estimated based on diethoxymethyl group’s contribution.
Key Observations:
- Lipophilicity: The diethoxymethyl group increases logP compared to phenol (1.46 → ~2.50), enhancing solubility in organic solvents but reducing water solubility. This contrasts with 2-methylphenol (logP 1.95), where the methyl group has a smaller effect .
- Acidity: The electron-donating diethoxymethyl group may slightly reduce phenolic -OH acidity compared to unsubstituted phenol.
- Stability: Acetals like -CH(OCH₂CH₃)₂ resist nucleophilic attack but hydrolyze under acidic conditions to release ethanol and formaldehyde derivatives .
Acetal-Protected Aromatic Compounds
Table 2: Comparison with Acetal Derivatives
Key Observations:
- Synthetic Utility : Diethoxymethyl groups are widely used to protect reactive carbonyl groups (e.g., aldehydes) or stabilize intermediates in cyclopropanation reactions (e.g., Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate ).
- Reactivity: Unlike aldehyde acetals, the diethoxymethyl group in phenolic derivatives primarily modifies steric and electronic effects rather than protecting a functional group.
Amino-Substituted Phenols
Example: Phenol, 4-[2-(Diethylamino)ethoxy] (CAS 23877-67-0)
- Structure: Combines a phenolic -OH with a diethylaminoethoxy (-OCH₂CH₂N(Et)₂) group.
- Comparison: The diethylaminoethoxy group introduces basicity and hydrogen-bonding capacity, unlike the neutral diethoxymethyl group.
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